molecular formula C5H13NO2 B1336442 2-(Dimethylamino)propane-1,3-diol CAS No. 78531-45-0

2-(Dimethylamino)propane-1,3-diol

Cat. No.: B1336442
CAS No.: 78531-45-0
M. Wt: 119.16 g/mol
InChI Key: CUACAHUDGBWTME-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propane-1,3-diol is an organic compound with the molecular formula C₅H₁₃NO₂ It is a diol, meaning it contains two hydroxyl groups (-OH), and also features a dimethylamino group (-N(CH₃)₂)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)propane-1,3-diol can be synthesized through the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent mixture of water and methanol. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and other peroxides.

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with palladium catalyst (Pd/C).

    Substitution Reactions: Involve reagents such as alkyl halides and strong bases.

Major Products:

Scientific Research Applications

2-(Dimethylamino)propane-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Dimethylamino)propane-1,3-diol is unique due to the presence of both hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(dimethylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUACAHUDGBWTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434787
Record name 2-(Dimethylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78531-45-0
Record name 2-(Dimethylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)propane-1,3-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of poly(2-dimethylaminotrimethylene carbonate) (PDMATC) as described in the research?

A1: The research highlights the successful synthesis of PDMATC, a water-soluble polycarbonate, using 2-(Dimethylamino)propane-1,3-diol as a starting material []. This is significant because traditional ring-opening polymerization of the cyclic carbonate monomer, 2-dimethylaminotrimethylene carbonate (DMATC), with typical catalysts like Sn(Oct)2 was unsuccessful. The researchers discovered that using the enzyme Novozym-435 as a catalyst enabled the polymerization of DMATC, leading to the formation of PDMATC. This biocatalytic approach offers a potentially greener and more controlled method for synthesizing this type of water-soluble polycarbonate.

Q2: What are the potential advantages of PDMATC having this compound incorporated into its structure?

A2: While the research primarily focuses on the synthesis of PDMATC, the incorporation of this compound likely contributes to the polymer's water solubility. The presence of tertiary amine groups within the polymer structure can interact with water molecules through hydrogen bonding, enhancing its solubility. Furthermore, the research indicates that PDMATC exhibits low cytotoxicity and good degradability []. These characteristics make PDMATC a promising candidate for various biomedical applications where biocompatibility and controlled degradation are essential.

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